2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid
Description
The compound of interest, 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid, is a derivative of the pyrrole class of compounds. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The presence of the pyridinylmethyl group suggests potential for interesting chemical properties and reactivity due to the interaction between the pyrrole and pyridine rings.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the functionalization of existing pyrrole compounds. For example, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the reaction with 2,3-diaminopyridine, yielding good results . Similarly, the synthesis of various pyrrole-2-carboxylate derivatives has been achieved through condensation reactions with different hydrazides, as seen in the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized using spectroscopic methods and quantum chemical calculations. For instance, the structure of ethyl-4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was determined using NMR, UV-Visible, FT-IR, and Mass spectroscopy, complemented by DFT calculations . The molecular structure is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting with primary amino groups under mild conditions . The reactivity of the pyrrole ring in the target compound could be explored in similar derivatization reactions or in cyclization reactions, as seen with β-bromo-α,β-unsaturated carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The vibrational analysis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the formation of dimers in the solid state, which affects the compound's physical properties . The crystal structure of related compounds, such as 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, provides insight into intermolecular interactions that can influence the compound's stability and reactivity .
Scientific Research Applications
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Nanoscale Metal−Organic Frameworks and Their Nanomedicine Applications
- Application : Nanoscale Metal−Organic Frameworks (NMOFs) have been explored as drug carriers, therapeutic preparation, and biosensing and imaging preparation owing to their high porosity, multifunctionality, and biocompatibility .
- Methods : The adjustability of composition and structure allows NMOFs with different constituents, shapes, and characteristics. Oriented frameworks and highly porous provide enough space for packing therapeutic cargoes and various imaging agents efficiently .
- Results : The relatively labile metal-ligand bonds make NMOFs biodegradable in nature. This has led to significant developments in biomedical applications with emphasis on size control, synthetic approaches, and surfaces functionalization as well as stability, degradation, and toxicity .
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Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines
- Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Methods : The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
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Pyrene-based Metal Organic Frameworks: From Synthesis to Applications
- Application : Pyrene-based Metal Organic Frameworks (MOFs) have been used in several applications including luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemistry applications and bio-medical applications .
- Methods : The synthesis of pyrene-based MOFs involves the development and synthesis of pyrene-based molecules as bridging ligands to be used in MOF structures . Post-synthetic modifications of pyrene-based MOFs by the incorporation of metals or ligands in the structure are also discussed .
- Results : The review discusses promising results of such pyrene-based MOFs in several applications .
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Nanoscale Metal−Organic Frameworks and Their Nanomedicine Applications
- Application : A dithienylethene derivative, 1,2-bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene (BPDTE) could serve as a photochromic switch to adopt reversible 6π electrocyclic reaction under photoirradiation at distinct wavelengths .
- Methods : The physical and chemical characters of MOFs could be rationally controlled and regulated for particular applications, especially when minimizing the size to nanoscale regime make it a foreground platform in biomedicine .
- Results : The review provides up-to-date developments of NMOFs in biomedical applications with emphasis on size control, synthetic approaches, and surfaces functionalization as well as stability, degradation, and toxicity .
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- Application : Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core with four carbon and two oxygen atoms . It is used in a variety of chemical reactions, particularly in the synthesis of heterocyclic compounds .
- Methods : The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring, which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen .
- Results : The resulting anion [C6H7O4]− is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of −1/2 .
properties
IUPAC Name |
2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-3-5-14-6-4-11/h3-7H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQUENCAKSKBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=NC=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371251 | |
Record name | 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726997 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
306936-15-2 | |
Record name | 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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